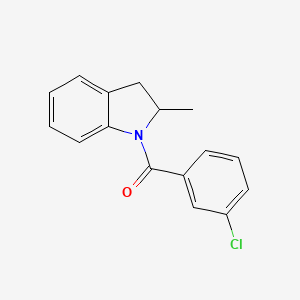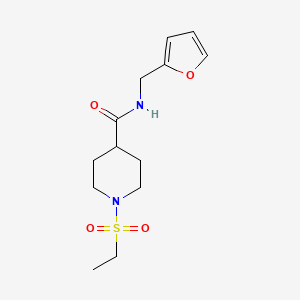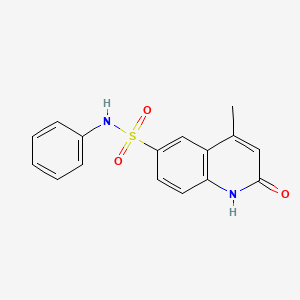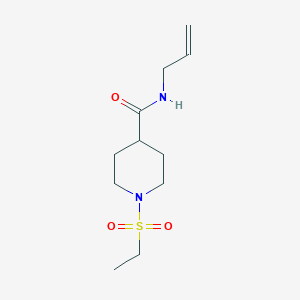
1-(3-chlorobenzoyl)-2-methylindoline
Overview
Description
1-(3-chlorobenzoyl)-2-methylindoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CBMI and is a member of the indoline family of compounds. CBMI has been extensively studied for its potential therapeutic properties, and its synthesis and mechanism of action have been the subject of much research.
Scientific Research Applications
CBMI has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, CBMI has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. CBMI has also been studied for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit the production of inflammatory cytokines. In pharmacology, CBMI has been studied for its potential as a drug delivery system due to its ability to form stable complexes with drugs. In materials science, CBMI has been studied for its potential as a fluorescent probe due to its unique fluorescence properties.
Mechanism of Action
The mechanism of action of CBMI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CBMI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. CBMI has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling pathways. Additionally, CBMI has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CBMI has been shown to have various biochemical and physiological effects. In vitro studies have shown that CBMI inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that CBMI reduces pain and inflammation in animal models of arthritis. CBMI has also been shown to have low toxicity in animal studies, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
CBMI has several advantages for lab experiments. It is readily synthesized using a simple and efficient method, and it has been shown to have low toxicity in animal studies. CBMI also has unique fluorescence properties, making it a useful tool for fluorescence imaging studies. However, CBMI has some limitations for lab experiments. It is not water-soluble, which can limit its use in some applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on CBMI. One area of interest is the development of CBMI-based drug delivery systems, which could improve the efficacy and safety of existing drugs. Another area of interest is the investigation of CBMI as a fluorescent probe for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of CBMI and its potential therapeutic applications.
Conclusion:
In conclusion, CBMI is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CBMI is needed to fully understand its potential as a therapeutic agent and to develop new applications for this promising compound.
properties
IUPAC Name |
(3-chlorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-11-9-12-5-2-3-8-15(12)18(11)16(19)13-6-4-7-14(17)10-13/h2-8,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHHLFKRAPDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4424347.png)

![N-(2,6-dimethylphenyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424357.png)


![[4-(anilinosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B4424384.png)
![benzyl [1-(3-ethoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424392.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-furamide](/img/structure/B4424397.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4424399.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B4424407.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4424419.png)

